5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine CAS number and identifiers
5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine CAS number and identifiers
An in-depth technical analysis of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1934501-61-7) requires a shift from basic chemical profiling to advanced medicinal chemistry applications. As a highly privileged building block, this specific 7-azaindole derivative serves as a foundational "hinge-binding" scaffold in the rational design of ATP-competitive kinase inhibitors.
This whitepaper details the physicochemical identifiers, the structural biology rationale behind its use in drug discovery, and the self-validating synthetic protocols required to functionalize this intermediate into clinical-grade targeted therapeutics.
Physicochemical Profiling & Identifiers
Before deploying this intermediate in a synthetic pipeline, it is critical to verify its structural integrity and physicochemical parameters. The 5-bromo substitution provides a highly reactive vector for cross-coupling, while the 3-propyl chain modulates the lipophilicity (LogP) of the final active pharmaceutical ingredient (API).
Table 1: Core Identifiers and Chemical Properties
| Parameter | Value / Descriptor |
| Chemical Name | 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine |
| CAS Registry Number | 1934501-61-7 |
| Molecular Formula | C10H11BrN2 |
| Molecular Weight | 239.11 g/mol |
| MDL Number | MFCD28387993 |
| Canonical SMILES | CCCC1=CNC2=NC=C(Br)C=C21 |
| Pharmacophore Role | ATP-competitive Kinase Hinge Binder |
Mechanistic Rationale: The 7-Azaindole Core as a Kinase Hinge Binder
In the realm of targeted oncology and metabolic disease, protein kinases are primary therapeutic targets. The challenge in kinase inhibitor design is achieving selectivity within the highly conserved ATP-binding pocket.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is strategically selected over a standard indole because it acts as a perfect bioisostere for the purine ring of adenine. As demonstrated in the development of fibroblast growth factor receptor (FGFR) inhibitors, the 7-azaindole core forms a bidentate hydrogen-bonding network with the kinase hinge region ().
The Causality of Structural Features:
-
N1 (Pyrrole NH) & N7 (Pyridine N): The N1 acts as a hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Glu562 in FGFR1), while the N7 acts as a hydrogen bond acceptor from the backbone amide (e.g., Ala564). This dual interaction anchors the molecule, drastically increasing residence time.
-
3-Propyl Moiety: The ATP-binding site contains a hydrophobic pocket (HPI) adjacent to the gatekeeper residue. The 3-propyl group is specifically engineered to project into this pocket, displacing ordered water molecules. This displacement results in a favorable gain in binding entropy (
). -
5-Bromo Vector: The C5 position points directly toward the solvent-exposed channel of the kinase. By placing a bromine atom here, medicinal chemists can utilize palladium-catalyzed cross-coupling to append solubilizing groups or massive aryl systems that target the DFG-out (inactive) conformation of kinases, a strategy famously utilized in CAMKK2 inhibitor scaffold hopping ().
Fig 1. Mechanistic rationale of the 7-azaindole scaffold binding to the kinase ATP pocket.
Synthetic Utility & Experimental Protocols
To convert 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine into a functional drug candidate, the most critical step is the derivatization of the C5 position. The electron-withdrawing nature of the pyridine nitrogen (N7) highly activates the C5-Br bond for oxidative addition by Palladium(0), allowing for regioselective Suzuki-Miyaura cross-coupling.
Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
Objective: To functionalize the C5 position with an aryl/heteroaryl boronic acid, extending the scaffold into the solvent-exposed region.
Causality of Experimental Choices:
-
N1-Protection (SEM-Cl): The free N1-NH is highly acidic and can poison the palladium catalyst or undergo unwanted Buchwald-Hartwig N-arylation. Protecting it with a 2-(trimethylsilyl)ethoxymethyl (SEM) group prevents this and is easily cleaved later using Trifluoroacetic acid (TFA).
-
Catalyst Selection (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This specific geometry accelerates the reductive elimination step, which is crucial when coupling bulky biaryl systems, thereby minimizing the protodeboronation of the boronic acid.
-
Solvent System (1,4-Dioxane/H₂O 4:1): Dioxane provides optimal solubility for the lipophilic protected azaindole, while water dissolves the inorganic base (K₂CO₃) required to activate the boronic acid into the reactive "ate" complex necessary for transmetalation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, combine the N1-SEM protected 5-bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of 0.1 M. Note: Degassing via argon sparging for 15 minutes is critical to prevent Pd(0) oxidation.
-
Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 equiv).
-
Self-Validation Check: The solution will transition from a pale yellow to a deep red/brown upon heating, visually confirming the formation of the active Pd(0) species.
-
-
Thermal Activation: Heat the reaction mixture to 90°C. Monitor the reaction strictly via LC-MS rather than TLC.
-
Causality: The starting material and the coupled product often exhibit nearly identical retention factors (
) on silica due to the dominant polarity of the azaindole core. LC-MS provides unambiguous validation via distinct peaks.
-
-
Workup: Upon total consumption of the starting material (typically 2-4 hours), cool the vessel to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine. Extract the aqueous layer twice with EtOAc.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC to yield the functionalized intermediate.
Fig 2. Synthetic workflow for the derivatization of the 5-bromo-7-azaindole intermediate.
Conclusion
5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1934501-61-7) is far more than a simple heterocyclic building block; it is a highly optimized vector for kinase inhibitor discovery. By leveraging the bidentate hydrogen-bonding capacity of the 7-azaindole core, the entropic gains of the 3-propyl group, and the synthetic versatility of the 5-bromo handle, researchers can rapidly hop scaffolds to generate highly potent, ATP-competitive therapeutics with optimized pharmacokinetic profiles.
References
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 11(34), 20651-20661.[Link]
-
Eduful, B., O'Byrne, S., Temme, L., et al. (2021). "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry, 64(15), 10849-10877.[Link]
